molecular formula C12H14N2O2 B13937917 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one

3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one

Cat. No.: B13937917
M. Wt: 218.25 g/mol
InChI Key: RDLDRYKCQKPNQD-UHFFFAOYSA-N
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Description

3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an ethyl group at the third position, a hydroxyethyl group at the seventh position, and a naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable naphthyridine precursor.

    Alkylation: The precursor undergoes alkylation with ethyl bromide to introduce the ethyl group at the third position.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyethyl group at the seventh position.

    Cyclization: Finally, the compound undergoes cyclization under acidic or basic conditions to form the naphthyridinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The naphthyridinone core can be reduced to form a dihydro derivative.

    Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthyridinones.

Scientific Research Applications

3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one has found applications in several scientific research areas:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is explored for its use in organic electronics and as a building block for functional materials.

    Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The naphthyridinone core can participate in π-π stacking interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyethyl group, resulting in different chemical properties and biological activity.

    7-(1-Hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Lacks the ethyl group, affecting its reactivity and applications.

    3-Methyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Substitution of the ethyl group with a methyl group alters its steric and electronic properties.

Uniqueness

3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-ethyl-7-(1-hydroxyethyl)-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C12H14N2O2/c1-3-8-4-10-11(14-12(8)16)5-9(6-13-10)7(2)15/h4-7,15H,3H2,1-2H3,(H,14,16)

InChI Key

RDLDRYKCQKPNQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)C(C)O)NC1=O

Origin of Product

United States

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